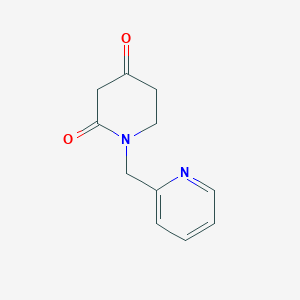
1-(Pyridin-2-ylmethyl)piperidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylmethyl)piperidine-2,4-dione is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile scaffold for the development of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione typically involves the condensation of pyridin-2-ylmethanamine with piperidine-2,4-dione under controlled conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine or pyridine rings.
Substitution: Substituted derivatives with various functional groups on the pyridine ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as a ligand for metal complexes, which can be used in biological assays and imaging techniques.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit kinases involved in cancer cell proliferation by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary based on the specific application and structural modifications of the compound.
類似化合物との比較
Piperidine-2,4-dione: Lacks the pyridine moiety, making it less versatile in terms of functionalization.
Pyridin-2-ylmethanamine: Lacks the piperidine ring, limiting its potential as a scaffold for complex molecule synthesis.
Piperazine-2,6-dione: Similar in structure but with a different ring system, leading to different chemical properties and applications.
Uniqueness: 1-(Pyridin-2-ylmethyl)piperidine-2,4-dione stands out due to the combination of the piperidine and pyridine rings, which provides a unique scaffold for the development of diverse biologically active molecules. This dual-ring system allows for greater flexibility in chemical modifications and enhances its potential in medicinal chemistry and drug development .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(pyridin-2-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c14-10-4-6-13(11(15)7-10)8-9-3-1-2-5-12-9/h1-3,5H,4,6-8H2 |
InChIキー |
RFUBAYVXSUSXPX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CC1=O)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


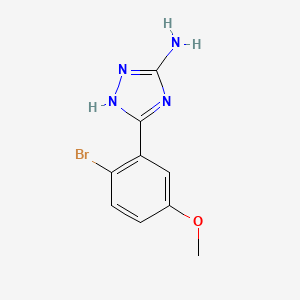

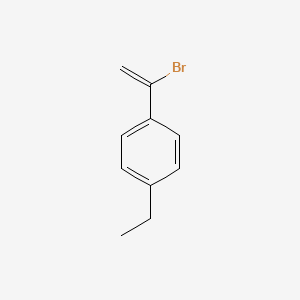
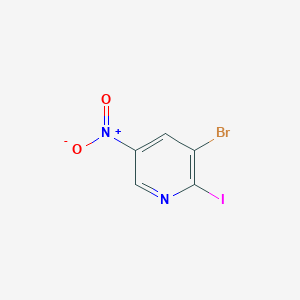

![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
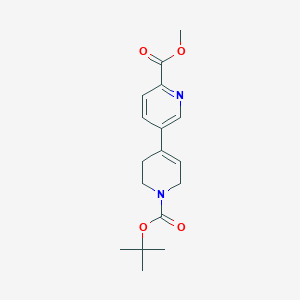
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
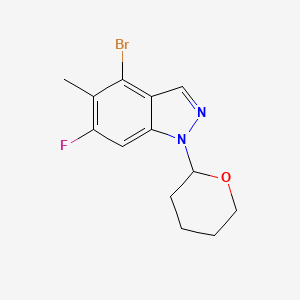
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)
